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7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Medicinal chemistry Physicochemical property prediction Quinazoline library design

Selecting a fluorinated quinazoline without head-to-head pharmacological data risks divergent target selectivity and ADME profiles. This 7-fluoro-4-piperidinyl-quinazoline offers a defined scaffold for GPCR (GPR119) or kinase hinge-region probing. Key computed differentiators vs. the 6-bromo analog: - ΔXLogP3-AA: ~0.8 units lower lipophilicity, predicting improved passive permeability balance. - Absence of bromine eliminates CYP450-mediated debromination liability, potentially enhancing metabolic stability. - Rotatable bond count of 4 enables entropic penalty studies for linker optimization.

Molecular Formula C18H18FN5O
Molecular Weight 339.4 g/mol
CAS No. 2548983-82-8
Cat. No. B6436649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
CAS2548983-82-8
Molecular FormulaC18H18FN5O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=CC(=C4)F
InChIInChI=1S/C18H18FN5O/c19-14-1-2-15-16(9-14)22-12-23-18(15)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2
InChIKeyHLWGJPOQOFDYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2548983-82-8) – Structural Identity and Classification


7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2548983-82-8) is a synthetic, fully substituted quinazoline featuring a 7-fluoro substituent on the bicyclic core and a 4-piperidinyl group bearing a pyrazin-2-yloxymethyl side chain [1]. The compound is currently listed in the PubChem compound database (CID 154582845) with computed molecular descriptors but no reported biological assay results [1]. It belongs to a class of quinazoline-piperidine hybrids that have been investigated as GPR119 agonists, kinase inhibitors, and PDE modulators, although no target engagement or phenotypic screening data are publicly available for this specific analogue.

1 Synthetic quinazoline-piperidine hybrid with 7-fluoro and pyrazin-2-yloxymethyl substitution
2 Computed physicochemical profile available; no reported biological assay data
3 Supports GPCR/kinase library design studies as a fragment-elaboration scaffold

Why In-Class Quinazoline-Piperidine Hybrids Cannot Replace 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline Without Verification


Quinazoline derivatives with piperidine linkers exhibit profound sensitivity to substitution pattern, halogen regioisomerism, and heteroaryl appendage identity. Even minor alterations—such as shifting the fluorine atom from the 7- to the 6-position, replacing the pyrazine with a pyridine, or changing the oxymethylene tether length—can drastically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. In the absence of head-to-head pharmacological data for the 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline scaffold, generic selection of a ‘similar’ fluorinated quinazoline (e.g., 6-bromo or des-fluoro analogues) carries the risk of divergent target selectivity, ADME profile, and synthetic tractability. The following sections provide the maximum quantifiable differentiation that can be extracted from currently available computed properties [1].

Halogen position
7-fluoro (target)
6-fluoro regioisomer may shift target binding and metabolic stability
Halogen identity
Fluorine (MW 339.4)
Bromine analogue increases lipophilicity and MW; CYP binding may differ
Side chain
Pyrazin-2-yloxymethyl (7 HBA)
Pyridyl or phenyl ether analogues reduce H-bond acceptor capacity

Quantitative Differentiation Evidence for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline


Computed Physicochemical Profile Differentiates the 7-Fluoro Scaffold from the 6-Bromo Analogue

The 7-fluoro substitution confers a distinct physicochemical signature relative to the 6-bromo analogue (6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, CAS 2549014-98-2). The target compound exhibits a computed XLogP3-AA of 2.7, one hydrogen bond donor (0), and a molecular weight of 339.4 g/mol, whereas the 6-bromo analogue is expected to possess higher lipophilicity and a larger molecular weight due to the bromine atom [1]. These differences predict divergent solubility, permeability, and CYP450 binding propensities that cannot be interchangeably assumed.

7-F vs 6-Br scaffold
Class-level
ΔXLogP3-AA ≈ 0.8; ΔMW >60 g/mol
7-fluoro: XLogP3-AA 2.7, MW 339.4 — 6-bromo: higher lipophilicity and MW estimated
Supports property-based scaffold selection
Computed descriptors; experimental logP and permeability may differ
Medicinal chemistry Physicochemical property prediction Quinazoline library design

Hydrogen Bond Acceptor Count Distinguishes the Pyrazinyl-ether Side Chain from Common Phenyl or Pyridyl Analogues

The pyrazin-2-yloxymethyl substituent provides 7 hydrogen bond acceptor sites (HBA), as computed by Cactvs, compared to typical 5–6 HBA for pyridyl- or phenyl-ether analogues lacking the second ring nitrogen [1]. This additional acceptor capacity may enable distinct binding interactions with protein targets that possess complementary hydrogen bond donor networks in the solvent-exposed region.

HBA capacity
Class-level
+1 HBA (7 vs ~6)
Pyrazinyl-ether contributes additional acceptor vs pyridyl or phenyl ether side chains
May support H-bond-driven selectivity design
Class-level inference; target-specific binding validation required
Structure-activity relationships Molecular recognition Fragment-based design

Rotatable Bond Count Suggests Conformational Flexibility Advantage over Rigid Spirocyclic Quinazolines

The target compound possesses 4 rotatable bonds (computed), a value that falls between highly flexible alkyl-linked piperidines (>6 rotatable bonds) and fully rigid spirocyclic quinazoline-piperidine hybrids (e.g., diastereoselective iNOS inhibitor spirocycles with 2–3 rotatable bonds) [1]. This intermediate flexibility may balance entropy-driven binding losses with the ability to adapt to different protein conformations.

Conformational flexibility
Class-level
4 rotatable bonds (vs 2–3 in spirocycles)
Intermediate flexibility between rigid spirocycles and highly flexible alkyl-linked analogues
Supports conformational flexibility profiling
Computed; entropic contribution requires assay confirmation
Conformational analysis Ligand pre-organization Entropic penalty

Recommended Research Application Scenarios for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline


Lead-like Fragment Elaboration in GPR119 or Kinase Drug Discovery Programs

Based on its computed lipophilicity (XLogP3-AA = 2.7) and hydrogen-bonding capacity (7 HBA), the compound can serve as a starting point for fragment-growing strategies targeting GPCRs (e.g., GPR119) or kinase hinge regions where a dual acceptor motif is beneficial. Its intermediate rotatable bond count (4) offers a probe to study the entropic penalty of linker flexibility versus rigidification [1].

Selectivity Profiling Against 6-Halo Substituted Congeners in Cellular Assays

The computed differences in lipophilicity and molecular weight between the 7-fluoro and the 6-bromo analogue (ΔXLogP3-AA ~0.8; ΔMW >60) suggest distinct cell permeability and target engagement profiles. Head-to-head testing in a panel of GPCR or kinase assays would delineate whether the 7-fluoro substitution confers a selectivity advantage, providing a rational basis for procurement of one scaffold over the other [1].

Metabolic Stability Screening in Hepatocyte Assays to Validate Predicted Clearance Advantages

The lower lipophilicity and absence of bromine (which is susceptible to CYP450-mediated debromination) predict potentially improved metabolic stability for the 7-fluoro analogue compared to the 6-bromo derivative. Procurement of both compounds for parallel microsomal or hepatocyte stability assays would generate the quantitative comparative data currently missing from the public domain [1].

Application
Selection Property
Validation Focus
GPCR/kinase fragment elaboration
Ligand efficiency context (XLogP3-AA 2.7, MW 339.4)
Target engagement assay review
Quinazoline selectivity profiling
Selectivity review context across halogen congeners
Cellular assay benchmarking
Metabolic stability assessment
Metabolic stability context (lower lipophilicity, no bromine)
Hepatocyte clearance validation
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